molecular formula C11H9NO3S B1434379 5-Cyclopropyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid CAS No. 1955561-42-8

5-Cyclopropyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid

Cat. No.: B1434379
CAS No.: 1955561-42-8
M. Wt: 235.26 g/mol
InChI Key: YGJQYBXNXOBRML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyclopropyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid: is a heterocyclic compound that features an isoxazole ring substituted with a cyclopropyl group at the 5-position and a thiophene ring at the 3-position. The carboxylic acid group is located at the 4-position of the isoxazole ring. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions to increase yield and purity, and employing cost-effective and environmentally friendly catalysts and reagents .

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

5-Cyclopropyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid: can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs .

Properties

IUPAC Name

5-cyclopropyl-3-thiophen-2-yl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S/c13-11(14)8-9(7-2-1-5-16-7)12-15-10(8)6-3-4-6/h1-2,5-6H,3-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJQYBXNXOBRML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NO2)C3=CC=CS3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Cyclopropyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid
Reactant of Route 2
5-Cyclopropyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid
Reactant of Route 3
5-Cyclopropyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid
Reactant of Route 4
5-Cyclopropyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-Cyclopropyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-Cyclopropyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid

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